mono-Methyl phosphate bis(cyclohexylammonium) salt
Overview
Description
Mono-Methyl phosphate bis(cyclohexylammonium) salt: is a chemical compound with the empirical formula CH5O4P · 2C6H13N and a molecular weight of 310.37 g/mol . It is also known as phosphoric acid methyl ester. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mono-Methyl phosphate bis(cyclohexylammonium) salt typically involves the reaction of methyl phosphate with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3PO4+2C6H11NH2→CH5O4P⋅2C6H13N
The reaction is usually conducted at a temperature range of 2-8°C to maintain the stability of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The industrial process may also include additional purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Mono-Methyl phosphate bis(cyclohexylammonium) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can undergo substitution reactions where the methyl group or the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives.
Scientific Research Applications
Mono-Methyl phosphate bis(cyclohexylammonium) salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biochemical studies and proteomics research.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of mono-Methyl phosphate bis(cyclohexylammonium) salt involves its interaction with specific molecular targets and pathways. The compound can act as a phosphorylating agent, transferring phosphate groups to other molecules. This process is crucial in various biochemical pathways, including signal transduction and energy metabolism. The molecular targets include enzymes and proteins that play key roles in these pathways.
Comparison with Similar Compounds
Mono-Methyl phosphate bis(cyclohexylammonium) salt can be compared with other similar compounds such as:
- Dimethyl phosphate
- Methylphosphonic acid
- Ethylphosphonic acid
- Dimethyl phosphite
- Phenylphosphinic acid
Uniqueness: The uniqueness of this compound lies in its specific structure and properties, which make it suitable for particular applications in scientific research. Its ability to act as a phosphorylating agent and its stability under various conditions are some of the key features that distinguish it from similar compounds .
Properties
IUPAC Name |
cyclohexanamine;methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13N.CH5O4P/c2*7-6-4-2-1-3-5-6;1-5-6(2,3)4/h2*6H,1-5,7H2;1H3,(H2,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYJRUYHUYAPBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(O)O.C1CCC(CC1)N.C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H31N2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585213 | |
Record name | Methyl dihydrogen phosphate--cyclohexanamine (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7023-27-0 | |
Record name | Methyl dihydrogen phosphate--cyclohexanamine (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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